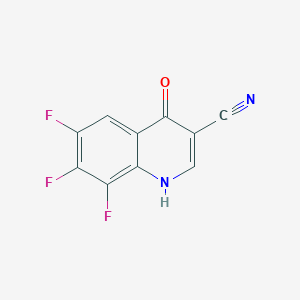

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a fluorinated quinolone derivative characterized by a trifluorinated quinoline core. For instance, ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100501-62-0) is a closely related compound with a molecular weight of 299.25 g/mol and a melting point of 204–208°C . This compound class is frequently explored in medicinal chemistry for antimicrobial applications due to the quinolone scaffold's affinity for bacterial DNA gyrase .

Propriétés

IUPAC Name |

6,7,8-trifluoro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F3N2O/c11-6-1-5-9(8(13)7(6)12)15-3-4(2-14)10(5)16/h1,3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERDUNPZZRICRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of appropriate fluorinated anilines with malononitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile exhibit potent antimicrobial properties. These compounds have been tested against a range of bacteria and fungi. For instance, a study demonstrated that derivatives of this compound showed effectiveness against resistant strains of bacteria, suggesting potential use as new antibiotics .

Anticancer Properties

Fluorinated quinolines have been investigated for their anticancer activities. A study showed that 6,7,8-trifluoro derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. This opens avenues for developing targeted cancer therapies .

Enzyme Inhibition

The compound has also been explored as a potential inhibitor of key enzymes involved in various diseases. For example, it has shown promise as an inhibitor of topoisomerases and kinases, which are crucial targets in cancer therapy .

Material Science Applications

Fluorescent Probes

Due to its unique electronic properties, 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .

Polymer Chemistry

In polymer science, the incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance. Research has shown that polymers derived from quinoline structures can exhibit improved mechanical properties and thermal stability compared to their non-fluorinated counterparts .

Environmental Applications

Pesticide Development

The compound's structural characteristics lend themselves to the development of novel pesticides. Studies have indicated that fluorinated compounds can enhance the bioactivity and environmental stability of agrochemicals, leading to more effective pest control solutions .

Case Studies

Mécanisme D'action

The mechanism of action of 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparaison Avec Des Composés Similaires

Key Observations :

- The trifluoro analog’s higher fluorine content increases molecular polarity and may enhance binding to hydrophobic enzyme pockets (e.g., DNA gyrase) compared to mono- or difluoro derivatives .

- Alkylation at the N1 position (e.g., ethyl group) improves metabolic stability, as seen in 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, which exhibits a 72% synthetic yield .

Physicochemical Properties

- Solubility: Fluorination generally reduces aqueous solubility. The trifluoro analog is likely less soluble than the monofluoro derivative (e.g., 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) but more lipid-soluble .

- Thermal Stability: Ethyl ester analogs like ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrate high thermal stability (m.p. 204–208°C), suggesting robustness in the trifluoro core .

Activité Biologique

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C13H8F3N2O

- Molecular Weight : 283.21 g/mol

- CAS Number : 94695-52-0

Biological Activity Overview

The biological activity of 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has been investigated in various studies focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have shown that it exhibits significant cytotoxic effects against several cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-kB and p53.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages:

This suggests that it may act as a selective COX-2 inhibitor and modulate iNOS expression.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

- Cancer Cell Line Study : A study involving the treatment of A549 lung cancer cells with varying concentrations of 6,7,8-Trifluoro showed a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.

- Inflammation Model : In an in vivo model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Q & A

Q. What are effective synthetic routes for 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of fluorinated aniline derivatives with β-ketonitriles under acidic conditions. For example, intermediates like ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 100276-66-2) can be synthesized via nucleophilic substitution of methylamine at the 1-position, followed by decarboxylation and nitrile introduction . Optimization includes controlling temperature (60–80°C), using catalysts like sulfuric acid, and monitoring fluorination efficiency via <sup>19</sup>F NMR .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for octahydroquinoline analogs (e.g., 4-(4-bromophenyl)-8-methyl-2-oxo- derivatives) using single-crystal diffraction (R factor ≤ 0.063) .

- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to verify fluorine substitution patterns and MS (ESI-TOF) for molecular ion validation .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer :

- Store under inert gas (N2/Ar) in sealed containers at –20°C to prevent hydrolysis of the nitrile group.

- Avoid prolonged exposure to light or moisture, as quinoline-4-oxo derivatives are prone to photodegradation and hydration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antibacterial potential of this compound?

- Methodological Answer :

- Core modifications : Compare activity against E. coli and S. aureus with analogs (e.g., cyclopropyl or methoxy substitutions at the 1- or 8-positions, as seen in moxifloxacin intermediates) .

- Fluorine positioning : Assess how 6,7,8-trifluoro vs. 6,8-difluoro configurations impact DNA gyrase inhibition using enzyme assays .

Q. How to address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Purity validation : Use HPLC (C18 column, 0.1% TFA/MeCN gradient) to confirm ≥98% purity, as impurities ≥2% can skew MIC results .

- Stereochemical control : Ensure enantiomeric purity via chiral chromatography, as racemic mixtures (e.g., cis/trans diastereomers) may exhibit variable efficacy .

Q. What computational methods are suitable for predicting solubility and bioavailability?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments and logP values.

- Molecular docking : Model interactions with bacterial topoisomerase IV using AutoDock Vina, focusing on hydrogen bonding with the 4-oxo and nitrile groups .

Q. How can crystallographic disorder in fluorinated quinolines be resolved during structural analysis?

- Methodological Answer :

- Refinement strategies : Apply SHELXL-2018/9 with anisotropic displacement parameters for fluorine atoms. For example, in 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile, disorder was resolved by partitioning occupancy ratios (0.7:0.3) for overlapping substituents .

Data Contradiction Analysis

Q. Conflicting reports on photostability: How to design experiments to resolve this?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.